“Ethyl oxo[(2-oxopropyl)amino]acetate” is a chemical compound with the molecular formula C7H11NO4 . It has a molecular weight of 173.17 g/mol .
The InChI representation of “Ethyl oxo[(2-oxopropyl)amino]acetate” is InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10) . The Canonical SMILES representation is CCOC(=O)C(=O)NCC(=O)C .
“Ethyl oxo[(2-oxopropyl)amino]acetate” has a molecular weight of 173.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 173.06880783 g/mol . The topological polar surface area is 72.5 Ų .
Ethyl oxo[(2-oxopropyl)amino]acetate is a chemical compound with the molecular formula and a molecular weight of 173.17 g/mol. It is classified as an organic compound and is primarily utilized in research settings due to its versatile chemical properties. The compound is also known by its IUPAC name, ethyl 2-oxo-2-(2-oxopropylamino)acetate, and has the CAS number 33115-97-8 .
The synthesis of ethyl oxo[(2-oxopropyl)amino]acetate can be achieved through several methodologies, often involving multi-step organic reactions. One common approach includes the reaction of ethyl acetate with appropriate amines and acylating agents under controlled conditions.
The molecular structure of ethyl oxo[(2-oxopropyl)amino]acetate features several functional groups that contribute to its reactivity:
InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10) which indicates its connectivity and stereochemistry .The presence of these groups allows for various chemical transformations and interactions, making it a valuable compound in synthetic organic chemistry.
Ethyl oxo[(2-oxopropyl)amino]acetate can participate in several chemical reactions:
The mechanism of action for ethyl oxo[(2-oxopropyl)amino]acetate primarily involves its reactivity due to the presence of both electrophilic and nucleophilic sites:
These mechanisms enable the compound to be utilized in synthesizing more complex molecules or as intermediates in various organic reactions.
Ethyl oxo[(2-oxopropyl)amino]acetate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and research .
Ethyl oxo[(2-oxopropyl)amino]acetate has several scientific applications:
Its versatility and reactivity make it a valuable compound in both academic research and industrial applications .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.: